![molecular formula C19H24N4O4 B442391 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B442391.png)
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group and a 4,5-dimethoxy-2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from ethylenediamine and a suitable dihalide.
Substitution with Pyridin-3-ylmethyl Group: Using a nucleophilic substitution reaction.
Introduction of the 4,5-Dimethoxy-2-nitrobenzyl Group: This step might involve nitration followed by methoxylation of a benzyl precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological systems.
Medicine: Potential use in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds might interact with:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
- 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C19H24N4O4/c1-26-18-10-16(17(23(24)25)11-19(18)27-2)14-22-8-6-21(7-9-22)13-15-4-3-5-20-12-15/h3-5,10-12H,6-9,13-14H2,1-2H3 |
InChI Key |
OLVBLYMOPKRKEG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CN=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CN=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442308.png)
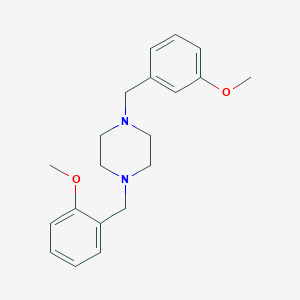
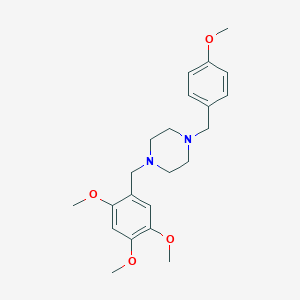
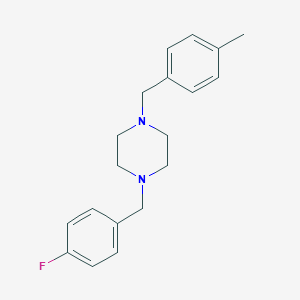
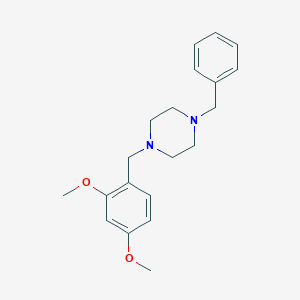
![6-(3-Methoxy-4-propoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442316.png)
![1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442317.png)
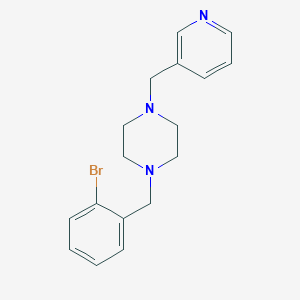
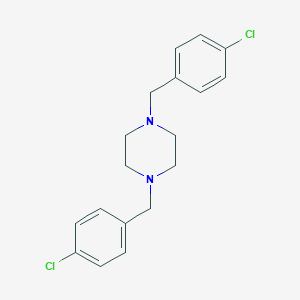
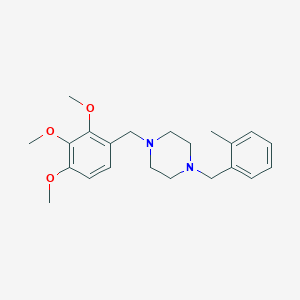

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)
![1-(Furan-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442327.png)
![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
